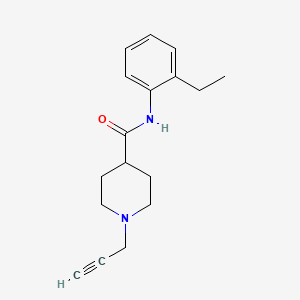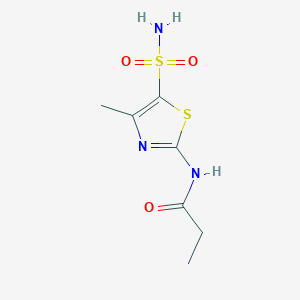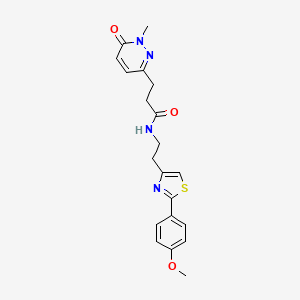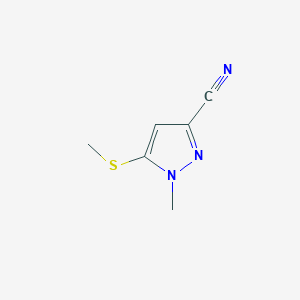
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential use in pharmacological research. EPPC belongs to the class of piperidine compounds and is known to have a unique mechanism of action that makes it an attractive candidate for further investigation.
Mecanismo De Acción
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide's mechanism of action involves its interaction with the sigma-1 receptor. This receptor is known to be involved in various cellular processes, including calcium signaling, lipid metabolism, and cell survival. This compound has been shown to have a high affinity for the sigma-1 receptor, which results in the activation of downstream signaling pathways that can have various effects on cellular function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which can have effects on mood and behavior. This compound has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it a potential therapeutic agent for conditions characterized by inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide in lab experiments is its unique mechanism of action. This makes it a valuable tool for investigating the sigma-1 receptor and its downstream signaling pathways. Additionally, this compound has been shown to have a high affinity for the sigma-1 receptor, which makes it a potent activator of this receptor. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide. One area of future research could be to investigate its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research could be conducted to investigate the potential use of this compound as an anti-inflammatory agent. Finally, more research could be conducted to investigate the potential toxicity of this compound and to determine safe dosages for use in lab experiments.
Métodos De Síntesis
The synthesis of N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide involves the reaction of 2-ethylphenylmagnesium bromide with propargyl chloride, followed by the reaction with piperidine-4-carboxylic acid chloride. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Aplicaciones Científicas De Investigación
N-(2-ethylphenyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide has been studied extensively for its potential use in pharmacological research. It has been shown to have activity as a sigma-1 receptor agonist, which is a type of protein that is involved in various cellular processes. This activity makes this compound a potential therapeutic agent for a range of conditions, including neurodegenerative diseases, depression, and anxiety.
Propiedades
IUPAC Name |
N-(2-ethylphenyl)-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-3-11-19-12-9-15(10-13-19)17(20)18-16-8-6-5-7-14(16)4-2/h1,5-8,15H,4,9-13H2,2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOZOQVLIDPYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]pyrazine-2-carboxamide](/img/structure/B2827696.png)


![(5-chloro-2-methoxyphenyl)(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2827704.png)
![Ethyl 4-{2-[5-oxo-11-(pyrrolidin-1-yl)-12-thia-3,4,6,8,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamido}benzoate](/img/structure/B2827707.png)
![4-tert-butyl-N-[(5-butylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2827708.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2827713.png)
![3-Chloro-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylbenzenesulfonamide](/img/structure/B2827714.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2827715.png)

